2,6-Dichloropyridine-3-carbothioamide
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Overview
Description
2,6-Dichloropyridine-3-carbothioamide is a chemical compound with the molecular formula C6H4Cl2N2S and a molecular weight of 207.08 g/mol It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a carbothioamide group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloropyridine-3-carbothioamide can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, followed by purification steps to isolate the desired compound. The reaction conditions often include the use of chlorinating agents such as chlorine gas or phosphoryl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonamides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloropyridine-3-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloropyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-dichloropyridine-3-carbothioamide include:
2,6-Dichloropyridine: A precursor in the synthesis of this compound.
2,6-Dichloropyridine-3-carboxylic acid: Another derivative of 2,6-dichloropyridine with different functional groups.
2,6-Pyridinedicarbonyl dichloride: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H4Cl2N2S |
---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
2,6-dichloropyridine-3-carbothioamide |
InChI |
InChI=1S/C6H4Cl2N2S/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) |
InChI Key |
GZHHTHHWYAEPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=S)N)Cl)Cl |
Origin of Product |
United States |
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